Farnesyl triphosphate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

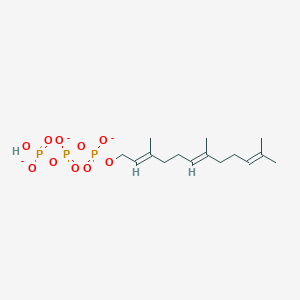

Farnesyl triphosphate(3-) is an organophosphate oxoanion arising from deprotonation of three of the four free triphosphate OH groups of farnesyl triphosphate; major species at pH 7.3. It is a conjugate base of a farnesyl triphosphate. It is a conjugate acid of a farnesyl triphosphate(4-).

Applications De Recherche Scientifique

Biochemical Significance

Farnesyl pyrophosphate serves as a substrate for several enzymes involved in the post-translational modification of proteins, particularly farnesyltransferases. These enzymes catalyze the addition of farnesyl groups to target proteins, which is essential for their proper localization and function within cellular membranes.

Table 1: Key Enzymatic Reactions Involving Farnesyl Pyrophosphate

| Enzyme | Reaction Type | Biological Role |

|---|---|---|

| Farnesyltransferase | Prenylation | Modifies proteins for membrane association |

| Geranylgeranyltransferase | Prenylation | Similar role as farnesyltransferase |

| Squalene synthase | Biosynthesis | Converts farnesyl pyrophosphate into squalene |

Cancer Treatment

Farnesyl pyrophosphate has been identified as a potential target in cancer therapy due to its role in the regulation of cell proliferation and survival. Studies have shown that inhibiting farnesyltransferase can lead to reduced tumor growth by preventing the farnesylation of oncogenic proteins such as Ras, which is critical for cancer cell signaling pathways .

Case Study: Farnesyltransferase Inhibitors

A notable study demonstrated that compounds targeting farnesyltransferase could effectively inhibit the growth of cancer cells in vitro and in vivo. The use of allosteric inhibitors showed promise in manipulating farnesyl pyrophosphate levels, thereby impacting tumor progression .

Cellular Signaling and Death

Recent research indicates that farnesyl pyrophosphate can act as a danger signal, inducing acute cell death through mechanisms dependent on its structural integrity. Modifications to its phosphate groups significantly alter its cytotoxic effects, highlighting the importance of the pyrophosphate moiety for its biological activity .

Table 2: Cytotoxic Effects of Farnesyl Pyrophosphate Analogues

| Compound | Structure Modification | Cytotoxicity Level |

|---|---|---|

| Farnesyl pyrophosphate | None | High |

| FPP-Mu3 | Oxygen to Carbon substitution | Moderate |

| FPP-Mu4 | Hydroxyl and Methyl substitutions | Low |

Wound Healing Inhibition

Farnesyl pyrophosphate has been implicated in wound healing processes, acting as an agonist for glucocorticoid receptors. Elevated levels of farnesyl pyrophosphate can inhibit keratinocyte migration and epithelialization, crucial steps in wound repair . This property suggests potential therapeutic strategies for managing excessive scarring or fibrosis.

Regulation of Metabolic Pathways

The compound plays a regulatory role within the mevalonate pathway, influencing cholesterol biosynthesis and other lipid metabolism processes. Its accumulation can lead to feedback inhibition of key enzymes, thereby maintaining homeostasis within cellular lipid levels .

Analyse Des Réactions Chimiques

Enzymatic Phosphorylation and Dephosphorylation

Farnesyl triphosphate(3-) participates in phosphorylation cascades mediated by CTP-dependent kinases. Studies on Nicotiana tabacum microsomes demonstrate:

-

CTP-dependent phosphorylation : Farnesol (F-OH) is converted to farnesyl monophosphate (F-P) and farnesyl diphosphate (F-P-P) via sequential phosphorylation (Table 1) .

-

Reaction reversibility : Microsomal kinases catalyze the reversible transfer of phosphate groups between CDP and farnesyl diphosphate (F-P-P), forming CTP (Table 2) .

Table 1: CTP-dependent phosphorylation of farnesol derivatives

| Substrate | Product | Nucleotide | Activity (pmol/mg) |

|---|---|---|---|

| F-OH | F-P | CTP | 580 |

| F-P | F-P-P | CTP | 739 |

Table 2: Reversible synthesis of CTP from CDP

| Addition | [³H]CDP → [³H]CTP (pmol/mg) |

|---|---|

| None | <0.1 |

| F-P-P | 580 |

| GG-P-P | 739 |

Methyltransferase-Catalyzed Cyclization

Farnesyl triphosphate(3-) may act as a substrate for farnesyl pyrophosphate methyltransferase (FPPMT), which couples methyl transfer from S-adenosylmethionine (SAM) with cyclization. Key findings include:

-

Mechanism : FPPMT transfers a methyl group to C10 of farnesyl pyrophosphate, followed by cyclization to form presodorifen pyrophosphate (PSPP) .

-

Energy barriers : Density functional theory (DFT) calculations reveal an activation energy of 20.5 kcal/mol for methyl transfer and a net energy gain of -19.4 kcal/mol for the cyclization step .

Reaction Pathway :

-

Methylation : SAM donates a methyl group to C10, forming a C10-methylated farnesyl cation.

-

Cyclization : A six-membered ring forms via C11–C6 bond formation, stabilized by quadrupole-charge interactions with aromatic residues (e.g., Phe76, Phe77) .

Structural Influences on Reactivity

The pyrophosphate head and prenyl tail structure dictate reactivity:

-

Pyrophosphate modifications : Substituting the pyrophosphate oxygen with sulfur (FSPP) reduces cytotoxicity by ~50%, while hydroxylation (F-OH) abolishes activity entirely .

-

Charge stabilization : The triphosphate group stabilizes carbocation intermediates via interactions with Mg²⁺ ions and residues like Lys200 and Gln240 .

Table 3: Impact of structural modifications on cytotoxicity

| Compound | Modification | Cytotoxicity (vs. FPP) |

|---|---|---|

| FSPP | O → S substitution | 50% |

| F-OH | Pyrophosphate → hydroxyl | 0% |

Inhibition by Bisphosphonates

Bisphosphonates competitively inhibit farnesyl triphosphate(3-)-utilizing enzymes:

-

Binding interactions : Nitrogen-containing bisphosphonates (e.g., 13c ) form salt bridges with conserved Arg/Lys residues and van der Waals contacts with hydrophobic pockets (IC₅₀ = 9 nM for Leishmania major FPPS) .

-

3D-QSAR models : Comparative molecular field analysis (CoMFA) predicts inhibitor activity within a factor of 2.9, highlighting the importance of charge and hydrophobicity .

Computational Insights

Quantum mechanical studies elucidate reaction dynamics:

Propriétés

Formule moléculaire |

C15H26O10P3-3 |

|---|---|

Poids moléculaire |

459.28 g/mol |

Nom IUPAC |

[oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/p-3/b14-9+,15-11+ |

Clé InChI |

QIOOKVHMPPJVHS-YFVJMOTDSA-K |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.